An In-depth Technical Guide to the Solubility and Stability of (5-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride
An In-depth Technical Guide to the Solubility and Stability of (5-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride
Abstract
This technical guide provides a comprehensive framework for characterizing the solubility and stability of (5-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride, a critical step in early-stage drug development. Recognizing the limited publicly available data for this specific molecule, this document synthesizes information from structurally related imidazole compounds and outlines robust, field-proven methodologies for its empirical determination. The protocols detailed herein are designed to generate reliable data for formulation development, analytical method development, and regulatory submissions. This guide is intended for researchers, scientists, and drug development professionals dedicated to advancing new chemical entities from the bench to the clinic.
Introduction
(5-Methyl-1H-imidazol-2-yl)methanamine is a substituted imidazole, a heterocyclic scaffold of immense importance in medicinal chemistry. The imidazole ring is a core component of biologically crucial molecules like the amino acid histidine and the neurotransmitter histamine.[1] Consequently, novel imidazole derivatives are of significant interest for their potential to interact with a wide array of biological targets, including G-protein coupled receptors (GPCRs).[1] The dihydrochloride salt form is often utilized to enhance the aqueous solubility and stability of the parent amine.
A thorough understanding of a compound's physicochemical properties, particularly its solubility and stability, is a non-negotiable prerequisite for successful drug development. These parameters dictate a molecule's bioavailability, inform the design of appropriate formulations, and are fundamental to establishing a stable, safe, and effective drug product. This guide provides the scientific rationale and detailed protocols for a comprehensive assessment of (5-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride.
Physicochemical Properties
| Property | Predicted Value / Information | Data Source / Rationale |
| Molecular Formula | C₅H₁₁Cl₂N₃ | Calculated from the structure of the dihydrochloride salt. |
| Molecular Weight | 184.07 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white crystalline solid | Typical appearance for small molecule hydrochloride salts. |
| pKa | Imidazole ring: ~6-7; Primary amine: ~9-10 | Inferred from standard pKa values for imidazole and primary aliphatic amines. The exact values will be influenced by the electronic effects of the substituents. |
| Aqueous Solubility | Expected to be high (>10 mg/mL) | As a dihydrochloride salt of a small polar molecule, high solubility in aqueous media is anticipated. This must be confirmed experimentally. |
| LogP (for free base) | ~ -0.5 to 0.5 | Predicted based on analogs like 1-(1H-imidazol-5-yl)methanamine, suggesting the compound is hydrophilic.[1] |
Comprehensive Solubility Assessment
Solubility is a critical determinant of a drug's absorption and bioavailability. The following protocols are designed to establish the thermodynamic and kinetic solubility of the target compound in various relevant media.
Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is the universally recognized "gold standard" for determining thermodynamic (equilibrium) solubility.[3][4] It measures the concentration of a saturated solution in equilibrium with an excess of the solid drug. This self-validating system ensures that true equilibrium is reached by measuring the concentration at multiple time points until it remains constant.
-
Preparation: Add an excess amount of (5-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride (e.g., 5-10 mg, ensuring undissolved solid is visible) to a known volume (e.g., 2 mL) of the desired solvent (e.g., water, pH 7.4 phosphate buffer, 0.1 N HCl) in a glass vial.
-
Equilibration: Seal the vials and place them in a mechanical shaker or rotator in a temperature-controlled environment (typically 25 °C or 37 °C).[5]
-
Sampling: At predetermined time points (e.g., 24, 48, and 72 hours), stop agitation and allow the suspension to settle.
-
Separation: Carefully withdraw an aliquot of the supernatant. Immediately filter it through a 0.22 µm syringe filter (pre-vetted for low drug binding) to remove all undissolved solids.
-
Dilution: Accurately dilute the clear filtrate with an appropriate solvent to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC-UV or LC-MS method (see Section 5) to determine the drug concentration.
-
Confirmation of Equilibrium: Compare the concentrations obtained at the different time points. Equilibrium is confirmed when the concentration values from the last two time points are within an acceptable margin (e.g., ±5%).[4]
Caption: Workflow for Thermodynamic Solubility Determination.
High-Throughput Solubility Screening
For rapid screening in early discovery, a higher throughput method using 96-well plates is advantageous.[6] This typically measures kinetic solubility, which reflects the concentration at which a compound, dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer.
-
Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.
-
Aqueous Addition: Transfer a small volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a 96-well plate containing the aqueous buffer (e.g., 198 µL of PBS, pH 7.4).
-
Incubation: Shake the plate for a set period (e.g., 2 hours) at room temperature to allow for precipitation.
-
Analysis: Determine the concentration of the dissolved compound. This can be done by:
Data Presentation for Solubility
Results should be clearly tabulated to allow for easy comparison across different conditions.
| Solvent / Medium | Temperature (°C) | Method | Solubility (mg/mL) | Solubility (mM) | pH of Saturated Solution |
| Deionized Water | 25 | Shake-Flask | Experimental Data | Calculated | Experimental Data |
| 0.1 N HCl (pH ~1.2) | 37 | Shake-Flask | Experimental Data | Calculated | Experimental Data |
| PBS (pH 7.4) | 37 | Shake-Flask | Experimental Data | Calculated | Experimental Data |
| PBS (pH 7.4) | 25 | HTS (Kinetic) | Experimental Data | Calculated | N/A |
| Ethanol | 25 | Shake-Flask | Experimental Data | Calculated | N/A |
| Propylene Glycol | 25 | Shake-Flask | Experimental Data | Calculated | N/A |
Chemical Stability and Forced Degradation
Stability testing is mandated by regulatory agencies to understand how a drug substance's quality changes over time under various environmental factors.[9][10] Forced degradation (stress testing) is a critical component of this process, designed to intentionally degrade the compound to identify likely degradation products and establish stability-indicating analytical methods.[11][12]
Forced Degradation Studies
The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API).[11][13] Degradation beyond this level can lead to secondary degradation products that may not be relevant to formal stability studies. The conditions below serve as a starting point and should be adjusted based on the observed stability of the molecule.
-
Stock Solution: Prepare a stock solution of (5-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a 50:50 acetonitrile:water mixture).
-
Acid Hydrolysis:
-
Mix the stock solution with 0.1 N HCl.
-
Incubate at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
At time points, withdraw samples, neutralize with an equivalent amount of base, dilute, and analyze.
-
-
Base Hydrolysis:
-
Mix the stock solution with 0.1 N NaOH.
-
Incubate at room temperature or a slightly elevated temperature (e.g., 40 °C), as imidazole rings can be susceptible to base-mediated degradation.
-
At time points, withdraw samples, neutralize with an equivalent amount of acid, dilute, and analyze.
-
-
Oxidative Degradation:
-
Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Incubate at room temperature, protected from light.
-
At time points, withdraw samples, dilute, and analyze. If needed, the reaction can be quenched with sodium bisulfite.
-
-
Thermal Degradation:
-
Store the solid compound in a temperature-controlled oven (e.g., 80 °C).
-
Store the stock solution at an elevated temperature (e.g., 60 °C).
-
Sample at various time points, dissolve (if solid), dilute, and analyze.
-
-
Photostability:
-
Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines.
-
A parallel set of samples should be protected from light (e.g., wrapped in aluminum foil) to serve as dark controls.
-
After exposure, sample, dissolve (if solid), dilute, and analyze.
-
Caption: Workflow for Forced Degradation Studies.
Data Presentation for Stability
A clear summary of the forced degradation results is essential for identifying the compound's liabilities.
| Stress Condition | Conditions | Duration | % Assay of Parent | % Degradation | No. of Degradants | Mass Balance (%) | Observations |
| Control | 1 mg/mL in 50:50 ACN:H₂O, RT, dark | 48h | ~100 | ~0 | 0 | ~100 | No change |
| Acid Hydrolysis | 0.1 N HCl | 48h | Experimental Data | Calculated | Calculated | Calculated | e.g., Color change, precipitate |
| Base Hydrolysis | 0.1 N NaOH | 24h | Experimental Data | Calculated | Calculated | Calculated | |
| Oxidation | 3% H₂O₂ | 6h | Experimental Data | Calculated | Calculated | Calculated | |
| Thermal (Solution) | 60 °C | 7 days | Experimental Data | Calculated | Calculated | Calculated | |
| Photostability (Solid) | ICH Q1B light exposure | - | Experimental Data | Calculated | Calculated | Calculated |
Analytical Methodologies
A robust, stability-indicating analytical method is required to accurately quantify the parent compound and separate it from all potential degradation products and impurities. High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for this, while LC with Mass Spectrometry (LC-MS) is invaluable for identifying unknown degradants.[14][15]
Proposed HPLC-UV Method
This method serves as a starting point for development and must be fully validated according to ICH Q2(R1) guidelines.
-
Instrumentation: Standard HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient starting from ~5% B to 95% B over 15-20 minutes to elute the polar parent compound and any less polar degradants.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Monitor at the UV maximum of the imidazole chromophore (typically ~210-230 nm). A DAD is recommended to assess peak purity.
-
Injection Volume: 10 µL.
Causality: A reversed-phase C18 column is chosen for its versatility with polar to moderately nonpolar compounds.[16] Using a formic acid modifier in the mobile phase ensures good peak shape for the amine by protonating it and minimizing tailing interactions with residual silanols on the column packing. A gradient elution is necessary to ensure that both the polar parent compound and potentially more hydrophobic degradation products are eluted and resolved within a reasonable runtime.[17]
LC-MS for Degradant Identification
During forced degradation studies, coupling the HPLC system to a mass spectrometer is essential.[18] By comparing the mass spectra of peaks in stressed versus control samples, the molecular weights of degradation products can be determined. Further fragmentation analysis (MS/MS) can elucidate the structures of these new entities, providing critical insights into the degradation pathways.
Safety and Handling
While a specific Safety Data Sheet (SDS) for (5-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride may not be available, data from similar imidazole and amine hydrochloride compounds suggest appropriate precautions.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.[19]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[19] Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.[19]
Conclusion
This technical guide provides a robust, scientifically grounded framework for the comprehensive evaluation of the solubility and stability of (5-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride. By employing the detailed protocols for solubility determination, forced degradation, and analytical method development, researchers can generate the critical data necessary to overcome challenges in the drug development pipeline. The emphasis on self-validating systems and authoritative methodologies ensures the integrity and reliability of the results, paving the way for informed decision-making in formulation, toxicology, and clinical trial design.
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